(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride
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Overview
Description
“(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 2248292-73-9 . It has a molecular weight of 218.68 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound or its derivatives has been mentioned in a few studies . For instance, an efficient synthesis of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold has been designed and developed . A series of 5-phenylurea derivatives was synthesized using this method .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2.ClH/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7;/h5,7,10,12H,1-4,6H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, isoxazoles in general have been the subject of numerous studies due to their synthetic availability, special chemical and biological properties, and widespread practical use .Physical and Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of compounds structurally related to “(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride,” highlighting their molecular structure through various spectroscopic techniques and X-ray diffraction studies. For instance, the synthesis, characterization, and crystal structure of compounds incorporating piperidin-4-yl and isoxazolyl groups have been detailed, revealing insights into their molecular conformations and interactions (S. Naveen et al., 2015; S. Benaka Prasad et al., 2018).
Antimicrobial and Antiproliferative Activities
Some studies have explored the antimicrobial activities of new pyridine derivatives, providing a foundation for understanding how structural variations impact bioactivity (N. Patel et al., 2011). Another research focus includes the antiproliferative properties of novel heterocycles, indicating the potential medical applications of these compounds (S. Benaka Prasad et al., 2018).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offer insights into the binding mechanisms and conformational analyses relevant to pharmaceutical research (J. Shim et al., 2002).
Structural Analyses and Theoretical Calculations
Detailed structural and theoretical analyses of compounds with similar frameworks have been performed, incorporating thermal, optical, etching studies, and density functional theory calculations to understand their stability, electronic properties, and intermolecular interactions (C. S. Karthik et al., 2021).
Synthesis Processes
The research includes detailed methodologies for synthesizing related compounds, providing a basis for developing synthetic strategies that could be applied to the preparation of “this compound” and its derivatives (Zheng Rui, 2010).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by isoxazoles . Additionally, its use as a semi-flexible linker in PROTAC development for targeted protein degradation could be further explored .
Properties
IUPAC Name |
(3-piperidin-4-yl-1,2-oxazol-5-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7;/h5,7,10,12H,1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJGBRTYQGUVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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